molecular formula C17H26ClN3O B1527507 (4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1236266-59-3

(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride

Cat. No.: B1527507
CAS No.: 1236266-59-3
M. Wt: 323.9 g/mol
InChI Key: ARIBWXMXTRZILK-UHFFFAOYSA-N
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Description

(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring and a piperidinyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride typically involves the following steps:

  • Benzylpiperazine Formation: : The reaction starts with the formation of benzylpiperazine, which involves the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

  • Piperidinyl Methanone Formation: : The benzylpiperazine is then reacted with 2-piperidinylmethanone under acidic conditions to form the desired compound.

  • Hydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride: can be compared with other similar compounds, such as:

  • 4-Benzylpiperazine: : Similar structure but lacks the piperidinyl group.

  • 2-Piperidinylmethanone: : Lacks the benzyl group and piperazine ring.

  • Other piperazine derivatives: : Various piperazine derivatives with different substituents.

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.ClH/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-3,6-7,16,18H,4-5,8-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIBWXMXTRZILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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